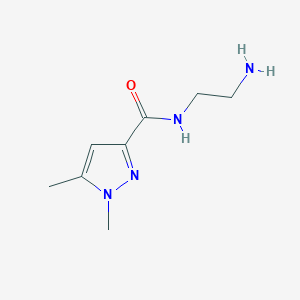

N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1519-26-1) is a pyrazole-derived carboxamide with a molecular formula of C₈H₁₄N₄O and a molecular weight of 182.23 g/mol . The compound features a 1,5-dimethyl-substituted pyrazole core linked to a carboxamide group at position 3, with an ethylamine side chain. Its purity in commercial preparations is typically 95% .

Properties

IUPAC Name |

N-(2-aminoethyl)-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-6-5-7(11-12(6)2)8(13)10-4-3-9/h5H,3-4,9H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGAAFQVXHWBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901205202 | |

| Record name | N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001519-26-1 | |

| Record name | N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901205202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets. The aminoethyl group facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity. Additionally, the pyrazole ring is known for its diverse pharmacological properties, acting as a scaffold for various bioactive compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, derivatives were tested against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, revealing IC50 values that indicate potent anticancer activity .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 5.35 | |

| N-(2-aminoethyl)-1H-pyrazole-5-carboxamide | A549 | 8.74 | |

| 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole | C6 | 5.13 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are recognized for their efficacy against various microbial strains. Studies indicate that these compounds can inhibit bacterial growth and show antifungal activity, making them potential candidates for treating infections .

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study focused on synthesizing novel pyrazole derivatives reported promising results in terms of their biological evaluation. The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines and showed potential as therapeutic agents .

Study 2: Structural Characterization and Genotoxicity

Another investigation characterized coordination complexes based on pyrazole ligands. These complexes demonstrated competitive antifungal activities while exhibiting low genotoxicity compared to standard antibiotics . This highlights the safety profile of pyrazole derivatives in therapeutic applications.

Scientific Research Applications

Chemical and Synthetic Applications

Building Block in Organic Synthesis

N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can convert the carbothioyl group to thiols or thioethers.

- Substitution : The aromatic ring in the dimethylaniline moiety can undergo electrophilic substitution reactions.

These reactions enable the generation of numerous derivatives that can be utilized in further research and development.

Biological Research Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar pyrazole frameworks can inhibit the growth of various pathogens and cancer cell lines. For instance:

- Antimicrobial Activity : A study demonstrated that pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a potential therapeutic role for this compound.

Medical Applications

Therapeutic Agent Development

Ongoing research is exploring the potential of this compound as a therapeutic agent. Its mechanism of action involves interaction with specific molecular targets, which may lead to modulation of biological pathways relevant to disease treatment. Notably:

- Selective Antagonism : The compound has been investigated for its role as a selective antagonist for certain receptors implicated in various diseases, including neurological disorders.

Industrial Applications

Material Development and Agrochemicals

In industrial settings, this compound is utilized in the development of new materials and as an intermediate in pharmaceutical synthesis. Its properties make it suitable for applications such as:

- Agrochemicals : The compound can be used in developing pesticides or herbicides due to its reactivity and ability to form derivatives with desired biological activity.

- Pharmaceuticals : As an intermediate in drug synthesis, it facilitates the production of complex pharmaceutical compounds.

Case Studies

-

Antimicrobial Efficacy Study :

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their antimicrobial efficacy. Among these, this compound showed promising results against resistant bacterial strains. -

Cancer Cell Apoptosis Induction :

In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines through specific pathways involving caspase activation.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The pyrazole carboxamide scaffold allows for diverse substitutions, which significantly influence physicochemical properties and biological activity. Below is a comparative analysis with key analogues:

Physicochemical Properties

| Property | Target Compound | Adamantyl Derivative | Sulfonyl-Naphthyl Derivative |

|---|---|---|---|

| LogP (Predicted) | ~0.5 | ~4.2 | ~3.8 |

| Water Solubility | Moderate | Low | Low |

| Hydrogen Bond Donors | 2 | 1 | 3 |

The aminoethyl group in the target compound increases hydrogen-bonding capacity, enhancing solubility in polar solvents compared to adamantyl or naphthyl derivatives.

Q & A

Q. What experimental methods are recommended for characterizing the thermal stability and decomposition pathways of N-(2-aminoethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical for studying thermal stability. For example, TGA can identify decomposition temperatures (e.g., sharp single-stage decomposition above 300°C observed in structurally similar amides ), while DSC provides insights into phase transitions (e.g., endothermic peaks correlating with mesophasic changes). Specific heat capacity (Cp) measurements via modulated DSC can further elucidate gelation dynamics if the compound is used in supramolecular systems . Cross-validate results with FTIR or NMR to confirm structural integrity post-thermal stress.

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Synthetic routes often involve coupling reactions between pyrazole carboxylic acid derivatives and aminoethylamines. Use coupling agents like EDCI/HOBt in DMF to enhance yield . Purification via column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol can isolate the product. Monitor reaction progress using LC-MS and confirm purity via HPLC (>95%). Structural analogs emphasize the importance of protecting the aminoethyl group during synthesis to prevent side reactions .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Grow crystals via slow evaporation from a DMSO/water mixture. Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze data . Key parameters include orthorhombic space groups (e.g., P212121) and hydrogen-bonding networks (e.g., N–H···O interactions observed in related pyrazole carboxamides ). Validate against computational models (DFT-optimized geometries) to resolve ambiguities.

Advanced Research Questions

Q. How can researchers address contradictions in thermal decomposition data across studies?

- Methodological Answer : Discrepancies in TGA/DSC results (e.g., decomposition ranges, Cp values) may arise from differences in sample purity, heating rates, or instrument calibration. Standardize protocols: use heating rates of 10°C/min under nitrogen flow and high-purity samples (>99%). Replicate experiments in triplicate and compare with structurally characterized analogs (e.g., N-(2-aminoethyl)-oleamide gels ). Apply Kissinger or Flynn-Wall-Ozawa kinetic models to quantify activation energies and identify decomposition mechanisms .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer : Modify functional groups systematically: (i) Replace the aminoethyl group with other alkylamines to assess hydrophilicity; (ii) Vary pyrazole substituents (e.g., methyl vs. phenyl groups) to probe steric effects. Test derivatives in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cancer cell viability). Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like kinases or GPCRs, leveraging crystallographic data for force-field parameterization .

Q. How can computational modeling resolve ambiguities in experimental spectral data (e.g., NMR, IR)?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and IR vibrational frequencies. Compare with experimental data to assign peaks (e.g., carbonyl stretches near 1680 cm⁻¹ in carboxamides ). For NMR, use gauge-including atomic orbital (GIAO) methods to predict δH/δC values. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

Q. What experimental approaches can elucidate the compound’s interaction with lipid bilayers or gel-phase matrices?

- Methodological Answer : Employ fluorescence anisotropy or surface plasmon resonance (SPR) to study membrane binding. For gelation studies, prepare oil gels (e.g., mustard oil) with this compound and analyze rheological properties (storage/loss moduli) . Use small-angle X-ray scattering (SAXS) to probe mesophase transitions and compare with DSC endotherms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.